![molecular formula C18H14ClFN4O2S2 B2789737 4-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 951449-12-0](/img/structure/B2789737.png)
4-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The molecule also contains a fluorophenyl group, a triazole ring, and a benzenesulfonamide moiety .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-mercaptobenzimidazoles with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . The IR spectrum can give insights into the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the thiazole ring, the fluorophenyl group, the triazole ring, and the benzenesulfonamide moiety. The reactivity of these groups can be affected by their electronic and steric properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by its molecular structure. For example, the presence of the thiazole ring, the fluorophenyl group, the triazole ring, and the benzenesulfonamide moiety can affect properties such as solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound and its derivatives have shown potential in anticancer research . The cytotoxic activity of the synthesized molecules against breast cancer cell lines has been reported .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties . It has been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Analgesic and Anti-inflammatory Activity
The compound has been associated with analgesic and anti-inflammatory activities . This makes it a potential candidate for the development of new pain relief and anti-inflammatory drugs .
Antioxidant Activity
The compound has shown antioxidant properties . Antioxidants are important compounds that reduce or eliminate free radicals, thus protecting cells against oxidative injury .
Antiviral Activity
The compound has demonstrated antiviral properties . This suggests its potential use in the development of new antiviral drugs .
Enzyme Inhibition
The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes it a potential candidate for the development of new enzyme inhibitor drugs .
Antitubercular Agents
The compound has shown potential as an antitubercular agent . This suggests its potential use in the treatment of tuberculosis .
Drug Design and Development
The compound has profound importance in drug design, discovery, and development . Its structure–activity relationship is particularly focused on in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Wirkmechanismus
Target of Action
The primary target of this compound is Shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its function . This inhibition disrupts the biosynthesis of chorismate, a precursor for several essential metabolites .
Biochemical Pathways
The compound affects the shikimate pathway , which is responsible for the biosynthesis of chorismate . Chorismate is a precursor for several essential metabolites, including aromatic amino acids and vitamins . By inhibiting Shikimate dehydrogenase, the compound disrupts this pathway, leading to a deficiency in these essential metabolites .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of hydrogen bond accepting and donating characteristics . These characteristics allow the compound to make specific interactions with different target receptors .
Result of Action
The inhibition of Shikimate dehydrogenase by the compound leads to a deficiency in essential metabolites, disrupting the normal functioning of the cell . This disruption can lead to cell death, making the compound potentially useful as an antimicrobial or anticancer agent .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2S2/c19-12-5-7-14(8-6-12)28(25,26)21-10-9-13-11-27-18-22-17(23-24(13)18)15-3-1-2-4-16(15)20/h1-8,11,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILGOCOHQZUNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

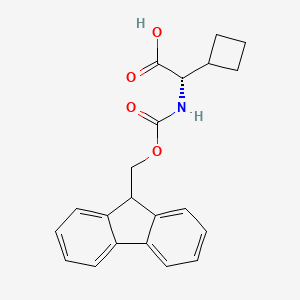


![4,5-Dimethyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2789657.png)
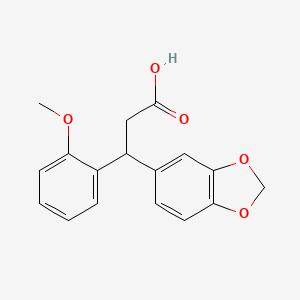
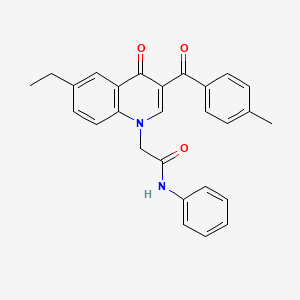
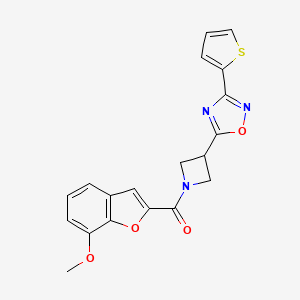

![2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2789663.png)
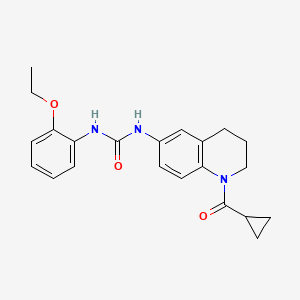
![N-(tert-butyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2789670.png)
![N-[2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2789673.png)
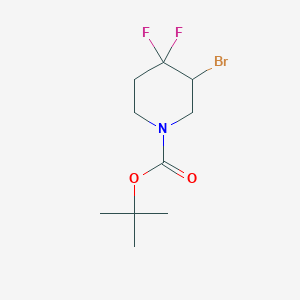
![N-[(1-Hydroxycyclopropyl)methyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2789677.png)